N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide

Catalog No.
S6725680
CAS No.
2548993-66-2
M.F
C13H24N2O2S
M. Wt
272.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropane...

CAS Number

2548993-66-2

Product Name

N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide

IUPAC Name

N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide

Molecular Formula

C13H24N2O2S

Molecular Weight

272.41 g/mol

InChI

InChI=1S/C13H24N2O2S/c16-18(17,13-4-5-13)14-12-6-8-15(9-7-12)10-11-2-1-3-11/h11-14H,1-10H2

InChI Key

LRFZRPIQPBYXPN-UHFFFAOYSA-N

SMILES

C1CC(C1)CN2CCC(CC2)NS(=O)(=O)C3CC3

Canonical SMILES

C1CC(C1)CN2CCC(CC2)NS(=O)(=O)C3CC3

N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide is a chemical compound characterized by a piperidine ring that is substituted with a cyclobutylmethyl group and a cyclopropanesulfonamide moiety. This compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry, particularly in drug development. Its unique structure contributes to its potential therapeutic properties, making it a subject of interest in various scientific fields, including pharmacology and medicinal chemistry.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in secondary amines.
  • Nucleophilic Substitution: The cyclopropanesulfonamide group can be introduced via nucleophilic substitution reactions involving cyclopropanesulfonyl chloride in the presence of bases such as triethylamine.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Cyclopropanesulfonyl chloride with triethylamine as a base.

Major Products

  • Oxidation: Sulfone derivatives.
  • Reduction: Secondary amines.
  • Substitution: Various substituted sulfonamides.

The synthesis of N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide typically involves two main steps:

  • Formation of the Piperidine Ring: This can be achieved through reductive amination of 4-piperidone with cyclobutylmethylamine.
  • Introduction of the Cyclopropanesulfonamide Group: This is accomplished via nucleophilic substitution using cyclopropanesulfonyl chloride on the piperidine derivative.

Industrial methods for producing this compound would likely focus on optimizing these synthetic routes for scalability, possibly employing continuous flow reactors to enhance yield and purity.

N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential bioactive properties.
  • Medicine: Explored for therapeutic applications, including anticancer and antimicrobial activities.
  • Industry: Utilized in developing new materials and chemical processes.

Interaction studies involving N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide are ongoing to determine its effects on various biological targets. These studies aim to identify specific proteins or nucleic acids that the compound may interact with, which could elucidate its mechanism of action and potential therapeutic uses. Understanding these interactions is crucial for assessing the compound's efficacy and safety in clinical applications.

Several compounds share structural similarities with N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide:

Compound NameStructural FeaturesNotable Properties
N-(piperidin-4-yl)benzamidePiperidine ring with benzamide groupKnown for anticancer properties
N-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamideSimilar structure but with cyclohexylmethyl groupPotentially different biological activity due to structural variation

Uniqueness

N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and reactivity compared to other piperidine derivatives. The combination of the cyclobutylmethyl group and the cyclopropanesulfonamide moiety provides it with unique characteristics that are currently being researched for their potential therapeutic benefits.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

272.15584919 g/mol

Monoisotopic Mass

272.15584919 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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